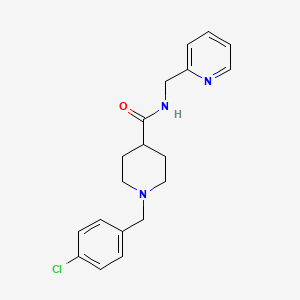![molecular formula C21H25N3O4S B5169639 3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide. These include further studies on its mechanism of action, potential side effects, and optimization of its therapeutic applications. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that includes the reaction of 3,5-dimethoxyaniline with pentanoyl chloride to form 3,5-dimethoxy-N-pentanoylaniline. This compound is then reacted with carbon disulfide to form 3,5-dimethoxy-N-pentanoylthiocarbamoylaniline, which is further reacted with benzoyl chloride to form the final product, 3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide.
Applications De Recherche Scientifique
3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-5-9-19(25)22-15-7-6-8-16(12-15)23-21(29)24-20(26)14-10-17(27-2)13-18(11-14)28-3/h6-8,10-13H,4-5,9H2,1-3H3,(H,22,25)(H2,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOPSAPBTDDQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)
![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)